3-((1-(5-Cyclopropylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 325.328 g/mol. This compound is characterized by its structural complexity, which includes multiple functional groups that may contribute to its biological activity and utility in various applications. The compound is generally soluble and is available in high purity, typically around 95%.
The synthesis of 3-((1-(5-Cyclopropylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves several chemical reactions that combine different precursors. While specific synthetic routes are not detailed in the available literature, compounds of this nature are often synthesized through multi-step processes involving:
These methods typically require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity.
The molecular structure of 3-((1-(5-Cyclopropylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can be represented using several chemical notation systems:
InChI=1S/C16H15N5O3/c17-8-13-15(19-5-4-18-13)23-11-3-6-21(9-11)16(22)12-7-14(24-20-12)10-1-2-10/h4-5,7,10-11H,1-3,6,9H2
C1CC1C2=CC(=NO2)C(=O)N3CCC(C3)OC4=NC=CN=C4C#N
These notations highlight the intricate connectivity between various functional groups within the molecule, including the pyrazine core, carbonitrile group, and the isoxazole-pyrrolidine linkage.
The compound's data includes:
This structural information is crucial for understanding the compound's reactivity and potential interactions with biological targets.
The chemical reactivity of 3-((1-(5-Cyclopropylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can be explored through various reaction pathways:
These reactions are fundamental for assessing the compound's stability and reactivity under different conditions.
The physical properties of 3-((1-(5-Cyclopropylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile include:
Chemical properties include:
These properties are essential for determining how the compound can be used in laboratory settings.
The primary applications of 3-((1-(5-Cyclopropylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile lie in pharmaceutical research and development:
Ongoing research may reveal additional applications in medicinal chemistry and related fields.
CAS No.: 4678-45-9
CAS No.: 20298-86-6
CAS No.: 102-94-3
CAS No.: 4720-09-6
CAS No.:
CAS No.: 4685-03-4